![molecular formula C13H15NO2S2 B12556782 2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide CAS No. 145508-18-5](/img/structure/B12556782.png)
2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a complex arrangement of functional groups, including bis(methylsulfanyl)methylidene, oxo, and phenylbutanamide moieties, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide typically involves multistep organic reactions. One common method starts with the reaction of Meldrum’s acid with carbon disulfide to form 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione . This intermediate is then subjected to further reactions with appropriate reagents to introduce the phenylbutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Bis(methylsulfanyl)methylidene]malononitrile: Shares the bis(methylsulfanyl)methylidene group but differs in other functional groups.
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: An intermediate in the synthesis of the target compound.
Uniqueness
2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses.
Propriétés
Numéro CAS |
145508-18-5 |
|---|---|
Formule moléculaire |
C13H15NO2S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C13H15NO2S2/c1-9(15)11(13(17-2)18-3)12(16)14-10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,16) |
Clé InChI |
CPQVGHZPWOXSHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C(SC)SC)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


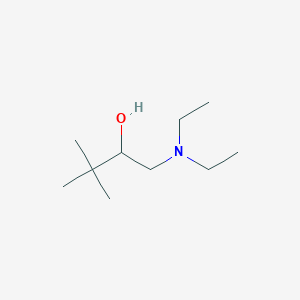

![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)


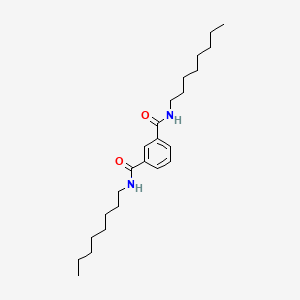
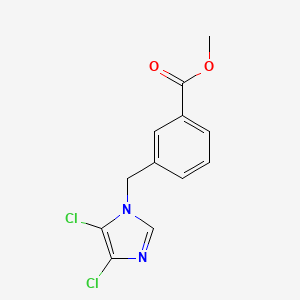

![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
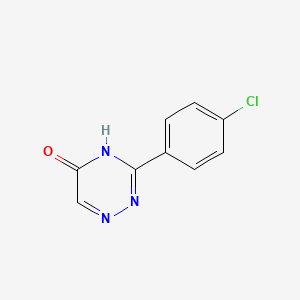

![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
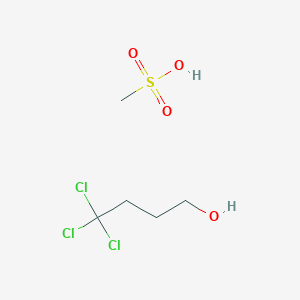
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
